molecular formula C17H14FNO B1298475 1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 347323-87-9

1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No. B1298475
M. Wt: 267.3 g/mol
InChI Key: ZFMYJECEAQBHKA-UHFFFAOYSA-N
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Description

The compound "1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde" is a chemically synthesized molecule that belongs to the class of indole derivatives. Indole derivatives are an important class of compounds due to their presence in many natural products and pharmaceuticals. They are known for their diverse biological activities and are used in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of carbazole and indole compounds can be achieved through a copper-catalyzed three-component formal [3+1+2] benzannulation reaction, as demonstrated in the synthesis of various unsymmetrically substituted carbazoles and indoles with high yields . Another method involves lithiation and 1,4-addition with alpha,beta-unsaturated ketones and aldehydes, followed by intramolecular cyclization and aromatization to produce a range of substituted carbazoles .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution on the indole ring can significantly affect the molecule's electronic properties and reactivity. For example, the presence of a fluorine atom can influence the molecule's binding properties due to its electronegativity, as seen in the molecular docking studies of a related fluorinated compound .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including nucleophilic substitution, which allows for regioselective functionalization of the indole ring. For example, 1-methoxy-6-nitroindole-3-carbaldehyde reacts with different nucleophiles at the 2-position to yield 2,3,6-trisubstituted indoles . Additionally, the presence of a carbaldehyde group can lead to reactions with primary amines, as seen in the use of 3-benzoyl-2-quinolinecarboxaldehyde for the high-sensitivity chromatographic analysis of primary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like "1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde" are influenced by their molecular structure. The presence of substituents such as fluorine atoms and carbaldehyde groups can affect the molecule's polarity, solubility, and reactivity. The fluorine atom can enhance the molecule's lipophilicity, potentially affecting its pharmacokinetic properties. The carbaldehyde group can participate in various chemical reactions, contributing to the molecule's versatility as a synthetic intermediate .

Scientific Research Applications

Catalysis and Organic Synthesis

Research has shown that derivatives of 1H-indole-3-carbaldehyde, including compounds with substitutions similar to 1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde, are significant in catalysis and organic synthesis. Palladacycles derived from indole-based ligands have been synthesized and found efficient as catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the versatility of indole derivatives in catalytic applications (Singh et al., 2017). Furthermore, copper-catalyzed benzannulation reactions involving indole-3-carbaldehydes highlight their role in synthesizing polycyclic compounds, showcasing their broad applicability in creating complex organic molecules (Guo et al., 2020).

Anticancer Research

Indole derivatives have been investigated for their potential as anticancer agents. N-arylated indole-3-substituted-2-benzimidazoles, synthesized through a convenient and efficient method involving indole-3-carbaldehyde, demonstrated efficacy against various cancer cell lines, underscoring the therapeutic potential of indole derivatives in cancer treatment (Anwar et al., 2023).

Corrosion Inhibition

The corrosion inhibition effects of indole-3-carbaldehyde on mild steel in acidic solutions have been studied, revealing that derivatives of indole, including those structurally related to 1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde, can serve as effective corrosion inhibitors. This application is particularly relevant in industrial settings where metal preservation is critical (Ashhari & Sarabi, 2015).

Materials Science

Indole derivatives have also found applications in materials science, particularly in the synthesis of fluorescent compounds. For example, a highly fluorescent amino acid derivative was synthesized from indole-3-carbaldehyde, illustrating the potential of indole derivatives in developing new materials with desirable photophysical properties (Guzow et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMYJECEAQBHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359203
Record name 1-[(2-Fluorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805271
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde

CAS RN

347323-87-9
Record name 1-[(2-Fluorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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